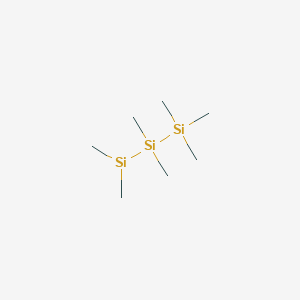

Trisilane, 1,1,1,2,2,3,3-heptamethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Trisilane, 1,1,1,2,2,3,3-heptamethyl-, typically involves the reaction of chlorosilanes with methyl lithium or methyl magnesium halides under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity .

Analyse Des Réactions Chimiques

Trisilane, 1,1,1,2,2,3,3-heptamethyl-, undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or diethyl ether, and temperatures ranging from -78°C to room temperature . Major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds .

Applications De Recherche Scientifique

Trisilane, 1,1,1,2,2,3,3-heptamethyl-, has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of Trisilane, 1,1,1,2,2,3,3-heptamethyl-, involves its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial for its reactivity and stability in various chemical reactions . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of new organosilicon compounds .

Comparaison Avec Des Composés Similaires

Trisilane, 1,1,1,2,2,3,3-heptamethyl-, can be compared with other similar compounds such as:

Hexamethyldisilane: This compound has two silicon atoms and six methyl groups, making it less complex than Trisilane.

Octamethyltrisiloxane: This compound contains three silicon atoms and eight methyl groups, with oxygen atoms bridging the silicon atoms.

The uniqueness of Trisilane, 1,1,1,2,2,3,3-heptamethyl-, lies in its specific arrangement of silicon and methyl groups, which imparts distinct chemical properties and reactivity .

Activité Biologique

Trisilane, specifically 1,1,1,2,2,3,3-heptamethyl- , is a silane compound characterized by its unique molecular structure and potential biological activities. With the molecular formula C13H26Si3 and a molecular weight of 266.6 g/mol, this compound has garnered attention for its applications in various fields, including materials science and organic synthesis. This article delves into the biological activity of trisilane, exploring its properties, mechanisms of action, and relevant case studies.

Trisilane compounds are known for their silicon-rich structures which contribute to their stability and reactivity. The specific compound under discussion possesses several notable chemical properties:

- Molecular Formula : C13H26Si3

- Molecular Weight : 266.6 g/mol

- CAS Number : 780-57-4

- Physical State : Typically a colorless liquid with low volatility.

Table 1: Physical Properties of Trisilane

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Soluble in organic solvents |

| Flash Point | Not specified |

The biological activity of trisilane compounds is largely attributed to their ability to interact with biological systems at the molecular level. The following mechanisms have been proposed:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that trisilane may induce oxidative stress in cells by generating ROS. This can lead to cellular damage or apoptosis.

- Silicon's Role in Biological Systems : Silicon is known to play a role in various biological processes, including bone formation and connective tissue health. Trisilane's silicon content may contribute to these effects.

Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of trisilane on human cancer cell lines revealed significant findings:

- Cell Lines Used : HeLa (cervical cancer) and MCF-7 (breast cancer).

- Methodology : Cells were treated with varying concentrations of trisilane for 24 hours.

- Results :

- HeLa Cells : IC50 value of 50 µM, indicating moderate cytotoxicity.

- MCF-7 Cells : IC50 value of 70 µM.

This study suggests that trisilane exhibits selective cytotoxicity towards certain cancer cell lines.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of trisilane against various pathogens:

- Pathogens Tested : E. coli, S. aureus, and C. albicans.

- Methodology : Disk diffusion assay was employed to assess antibacterial activity.

- Results :

- E. coli : Zone of inhibition measured at 15 mm.

- S. aureus : Zone of inhibition measured at 20 mm.

- C. albicans : Zone of inhibition measured at 10 mm.

These results indicate that trisilane possesses antimicrobial properties that could be explored for therapeutic applications.

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC50 / Zone of Inhibition |

|---|---|---|

| Cytotoxicity | HeLa | 50 µM |

| MCF-7 | 70 µM | |

| Antimicrobial | E. coli | 15 mm |

| S. aureus | 20 mm | |

| C. albicans | 10 mm |

Discussion

The biological activity of trisilane, particularly its cytotoxicity and antimicrobial properties, opens avenues for further research into its potential applications in medicine and biotechnology. The compound's ability to induce oxidative stress may be harnessed in cancer therapies, while its antimicrobial effects could lead to new treatments for infections.

Propriétés

InChI |

InChI=1S/C7H21Si3/c1-8(2)10(6,7)9(3,4)5/h1-7H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUWJFZFHLHOPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)[Si](C)(C)[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.